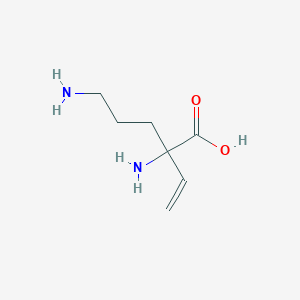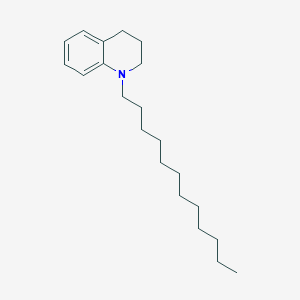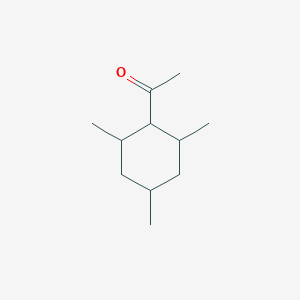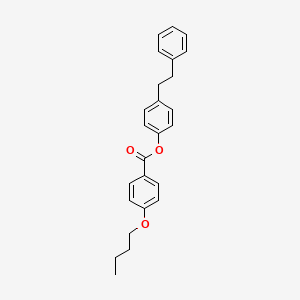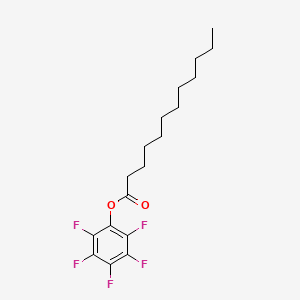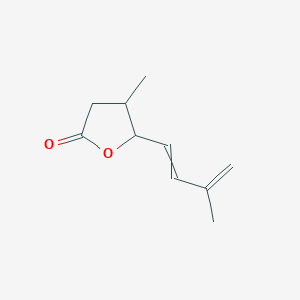
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride is a chemical compound that features a benzyl group attached to a tripropylgermylpropan-1-amine structure, with a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tripropylgermyl Group: This can be achieved by reacting tripropylgermane with a suitable halogenating agent to form tripropylgermyl halide.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the tripropylgermylpropan-1-amine.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced germyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or germyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germyl oxides, while reduction could produce germyl hydrides.
Applications De Recherche Scientifique
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts due to its organometallic properties.
Mécanisme D'action
The mechanism by which N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group can facilitate binding to aromatic sites, while the germyl group can interact with metal centers or other organometallic sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-propen-1-amine hydrochloride
- N-benzyl-2-methylpropan-1-amine hydrochloride
- 2-(1-Naphthyl)propan-2-amine hydrochloride
Uniqueness
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride is unique due to the presence of the tripropylgermyl group, which imparts distinct chemical properties compared to other benzylamines
Propriétés
Numéro CAS |
112894-99-2 |
|---|---|
Formule moléculaire |
C19H36ClGeN |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
N-benzyl-3-tripropylgermylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H35GeN.ClH/c1-4-13-20(14-5-2,15-6-3)16-10-17-21-18-19-11-8-7-9-12-19;/h7-9,11-12,21H,4-6,10,13-18H2,1-3H3;1H |
Clé InChI |
OAXINCLRGNDXSY-UHFFFAOYSA-N |
SMILES canonique |
CCC[Ge](CCC)(CCC)CCCNCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
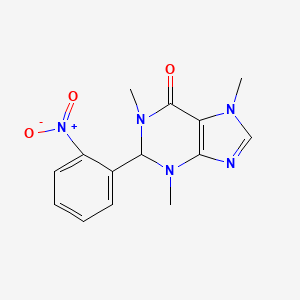
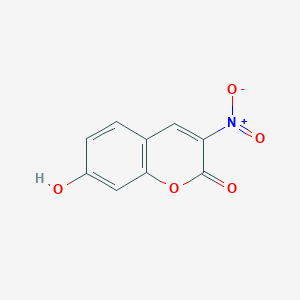
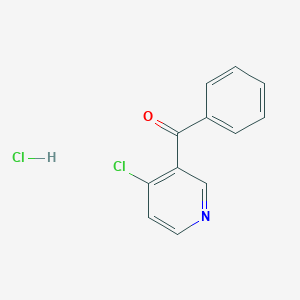
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

